molecular formula C10H18OS4 B14520986 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- CAS No. 62888-30-6

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)-

Cat. No.: B14520986
CAS No.: 62888-30-6
M. Wt: 282.5 g/mol
InChI Key: SWLSZAKIOCTYAN-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- is an organosulfur compound characterized by the presence of two dithiane rings Dithianes are heterocyclic compounds containing sulfur atoms, and they are known for their stability and versatility in organic synthesis

Preparation Methods

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:

    Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.

    Solvents: Reactions can be performed in solvents like petroleum ether or in the absence of solvents.

    Temperature: Mild to moderate temperatures, often at room temperature or slightly elevated.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

    Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfur atoms in the dithiane rings can stabilize negative charges, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and reaction context .

Comparison with Similar Compounds

1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)- can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of 1,3-Dithiane-2-methanol, 2-(1,3-dithian-2-ylmethyl)-, making it a valuable compound in various fields.

Properties

CAS No.

62888-30-6

Molecular Formula

C10H18OS4

Molecular Weight

282.5 g/mol

IUPAC Name

[2-(1,3-dithian-2-ylmethyl)-1,3-dithian-2-yl]methanol

InChI

InChI=1S/C10H18OS4/c11-8-10(14-5-2-6-15-10)7-9-12-3-1-4-13-9/h9,11H,1-8H2

InChI Key

SWLSZAKIOCTYAN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CC2(SCCCS2)CO

Origin of Product

United States

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